molecular formula C15H21NO4 B558356 (S)-3-(Boc-amino)-4-phenylbutyric acid CAS No. 51871-62-6

(S)-3-(Boc-amino)-4-phenylbutyric acid

Cat. No. B558356
CAS RN: 51871-62-6
M. Wt: 279,33 g/mole
InChI Key: ACKWQHCPHJQANL-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-3-(Boc-amino)-4-phenylbutyric acid” is a compound that involves the use of Boc (tert-butyl carbamate) as a protecting group for amino functions . The Boc group plays a pivotal role in the synthesis of multifunctional targets, and as amino functions often occur in this context, issues related to their protection become prominent . Primary amines are unique because they can accommodate two such groups .


Synthesis Analysis

The synthesis of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .


Molecular Structure Analysis

The 3D structure of two Boc-compounds, one containing acetyl and one benzoyl, was determined by X-ray crystallography . Evidence for strong interaction of their acyl and Boc-substituents with nitrogen was noticed in both molecules .


Chemical Reactions Analysis

The Boc group can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection . An efficient and practical protocol allows the protection of various aryl and aliphatic amines using (Boc)2O in the presence of a catalytic amount of iodine under solvent-free conditions at ambient temperature .

Scientific Research Applications

Synthesis of Polymyxin Analogs

This compound is utilized in the synthesis of polymyxin analogs, which are significant in the development of antibiotics. Polymyxins are a class of antibiotics that are effective against gram-negative bacteria and are particularly useful in treating drug-resistant strains .

Amino Acid Analysis

It plays a crucial role in amino acid analysis, which is essential for understanding protein composition. This analysis is pivotal in fields like food science, medicine, and biochemistry. For instance, determining the amino acid composition in seeds is vital for cultivating superior crop varieties .

Protein Characterization

The compound is used in characterizing amino acids within proteins. This is important for understanding protein structure and function, which has implications in drug design and molecular biology .

Cell Culture Media Monitoring

Monitoring the composition of cell culture media is critical for biotechnological applications, and this compound aids in the analysis of amino acids in these media. This ensures the optimal growth and maintenance of cell cultures used in research .

Nutritional Analysis

In the food and feed industry, analyzing nutritional components is essential. “(S)-3-(Boc-amino)-4-phenylbutyric acid” is used to analyze the amino acid content, which helps in assessing the nutritional value of food and feed products .

Medical Diagnostics

Changes in amino acid levels in physiological fluids can be indicative of certain diseases. Therefore, this compound is instrumental in the diagnostic process, aiding in the early detection and treatment of various health conditions .

Future Directions

Aqueous peptide synthesis methods which utilize water-dispersible Boc-amino acids nanoparticles have been reported . This technology uses suspended nanoparticle reactants for the coupling reaction to overcome the solubility problem and offers many advantages in terms of reaction efficiency .

Mechanism of Action

Target of Action

The primary target of Boc-L-beta-homophenylalanine is the amino group in various biochemical reactions . The compound is used as a protecting group for amines, which are strong nucleophiles and bases, during chemical transformations .

Mode of Action

Boc-L-beta-homophenylalanine acts by protecting the amino group in amines, converting it into a carbamate . This protection is achieved through the formation of a tert-butyloxycarbonyl (Boc) derivative , which is more stable due to the more substituted tert-butyl carbocation . The Boc group is then cleaved off when no longer needed, typically using a strong acid such as trifluoroacetic acid (TFA) .

Biochemical Pathways

The compound plays a crucial role in the synthesis of peptides , where the amino groups need to be protected during the process . The addition and removal of the Boc group facilitate the transformations of other functional groups in the peptide synthesis .

Pharmacokinetics

ADME properties would be influenced by its structure and the presence of the Boc group. The Boc group can be removed under certain conditions, which would alter the compound’s absorption, distribution, metabolism, and excretion .

Result of Action

The primary result of Boc-L-beta-homophenylalanine’s action is the successful synthesis of peptides with the correct sequence and structure . By protecting the amino groups during synthesis, the compound ensures that the peptide bonds form correctly .

Action Environment

The action of Boc-L-beta-homophenylalanine is influenced by various environmental factors. For instance, the presence of a strong acid is required to remove the Boc group . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature and pH .

properties

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12(10-13(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKWQHCPHJQANL-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375820
Record name (S)-3-(Boc-amino)-4-phenylbutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-(Boc-amino)-4-phenylbutyric acid

CAS RN

51871-62-6
Record name (S)-3-(Boc-amino)-4-phenylbutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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